4-bromo-1-ethyl-1H-1,3-benzodiazole
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Overview
Description
4-bromo-1-ethyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position and an ethyl group at the 1-position of the benzodiazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-1H-1,3-benzodiazole typically involves the bromination of 1-ethyl-1H-1,3-benzodiazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzodiazole ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzodiazole ring can be reduced under specific conditions to yield partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include sodium amide or potassium thiolate, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution Reactions: Products include 4-amino-1-ethyl-1H-1,3-benzodiazole or 4-thio-1-ethyl-1H-1,3-benzodiazole.
Oxidation Reactions: Products include 4-bromo-1-ethylbenzaldehyde or 4-bromo-1-ethylbenzoic acid.
Reduction Reactions: Products include partially hydrogenated benzodiazole derivatives.
Scientific Research Applications
4-bromo-1-ethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromine atom and the benzodiazole ring can participate in various binding interactions with enzymes or receptors, modulating their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-ethyl-1H-1,3-benzodiazole
- 4-fluoro-1-ethyl-1H-1,3-benzodiazole
- 4-iodo-1-ethyl-1H-1,3-benzodiazole
Uniqueness
4-bromo-1-ethyl-1H-1,3-benzodiazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its chloro, fluoro, and iodo counterparts. Additionally, the bromine atom can participate in specific halogen bonding interactions, which can be advantageous in drug design and molecular recognition studies.
Properties
CAS No. |
1401814-44-5 |
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Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-1-ethylbenzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h3-6H,2H2,1H3 |
InChI Key |
QSMHMUDYCSOQEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC=C2Br |
Purity |
95 |
Origin of Product |
United States |
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